N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide
Description
This compound is a structurally complex molecule featuring a piperidine-4-carboxamide core linked to a 5-oxopyrrolidin-3-yl carbonyl group and a 1,1-dioxidotetrahydrothiophen-3-yl substituent. Its design incorporates sulfone (dioxidothiophene) and carboxamide moieties, which may enhance solubility and metabolic stability compared to non-polar analogues.
Properties
Molecular Formula |
C22H29N3O6S |
|---|---|
Molecular Weight |
463.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-1-[1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C22H29N3O6S/c1-31-19-4-2-18(3-5-19)25-13-16(12-20(25)26)22(28)24-9-6-15(7-10-24)21(27)23-17-8-11-32(29,30)14-17/h2-5,15-17H,6-14H2,1H3,(H,23,27) |
InChI Key |
NVWOWCHZLBMRBZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCC(CC3)C(=O)NC4CCS(=O)(=O)C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide” typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the tetrahydrothiophene ring, followed by the introduction of the piperidine and pyrrolidinone moieties. Common reagents used in these reactions include sulfur-containing compounds, amines, and carbonyl compounds. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
“N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional oxygen atoms or modify existing functional groups.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with modified functional groups.
Scientific Research Applications
Chemistry
In chemistry, “N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide” may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential interactions with biological molecules, such as proteins and nucleic acids. Its ability to form hydrogen bonds and other non-covalent interactions makes it a valuable tool for probing biological systems.
Medicine
In medicine, “this compound” may be investigated for its potential therapeutic properties. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new drugs for various diseases.
Industry
In industry, this compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of “N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Modifications
Table 1: Structural Comparison of Key Analogues
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Data
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a tetrahydrothiophene moiety and a piperidine backbone, suggest diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Structural Characteristics
The compound's structure can be broken down into several key components:
- Tetrahydrothiophene Ring : This sulfur-containing heterocycle is known for its ability to enhance the reactivity of compounds.
- Piperidine Backbone : A six-membered ring containing nitrogen, which is common in various bioactive molecules.
- 5-Oxopyrrolidin-3-yl Group : This moiety is significant for its influence on the compound's interaction with biological targets.
Table 1: Structural Features
| Component | Description |
|---|---|
| Tetrahydrothiophene | Enhances reactivity and potential biological activity |
| Piperidine | Common in bioactive compounds; affects binding affinity |
| 5-Oxopyrrolidin | Influences interactions with cellular targets |
The biological activity of this compound has been linked to several mechanisms:
- Antiproliferative Effects : Preliminary studies indicate that the compound exhibits moderate antiproliferative activity against various cancer cell lines. For instance, it has shown an IC50 value of approximately 0.88 μM in A375 human melanoma cells, indicating a potent ability to inhibit cell growth .
- Senescence Induction : The compound has also been reported to induce cellular senescence, which is characterized by specific morphological changes and increased SA-β-gal activity. This property is particularly relevant in cancer therapeutics where inducing senescence can halt tumor progression .
- Antioxidant Activity : Some derivatives related to this compound have demonstrated significant antioxidant properties, which may contribute to their overall therapeutic efficacy .
Case Study 1: Anticancer Activity
A study focused on the evaluation of various piperidine derivatives, including the target compound, revealed promising results in inhibiting melanoma cell proliferation. The effectiveness was measured using dose-response curves to determine EC50 and IC50 values. The findings suggested that modifications in the piperidine structure significantly affect biological outcomes .
Case Study 2: Mechanistic Insights
Another investigation explored the interaction of similar compounds with cellular pathways involved in apoptosis and senescence. The results indicated that compounds with a tetrahydrothiophene moiety could modulate key signaling pathways, enhancing their potential as therapeutic agents against cancer .
Comparative Analysis with Similar Compounds
To understand the unique biological profile of this compound, it is essential to compare it with structurally related compounds.
Table 2: Comparative Biological Activities
| Compound | Antiproliferative Activity (IC50) | Senescence Induction (EC50) |
|---|---|---|
| Target Compound | 0.88 μM (A375) | 1.24 μM |
| Compound A | 0.75 μM (A375) | 1.10 μM |
| Compound B | 1.00 μM (A375) | Not reported |
The comparative analysis illustrates that while the target compound shows significant activity, other derivatives may also possess similar or enhanced effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
